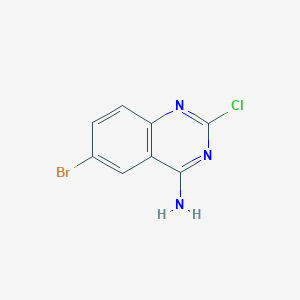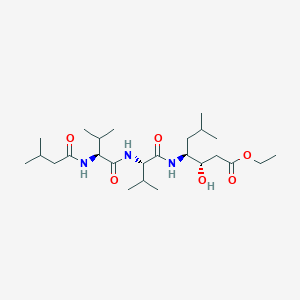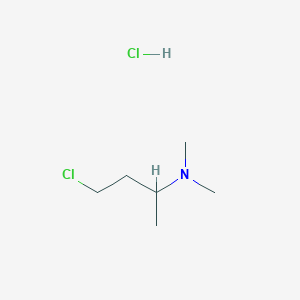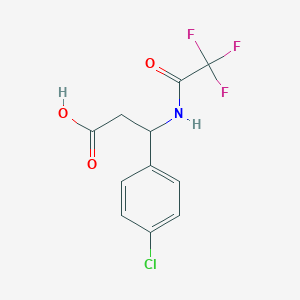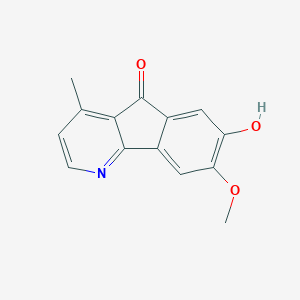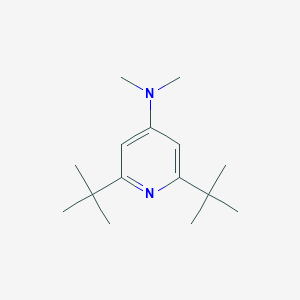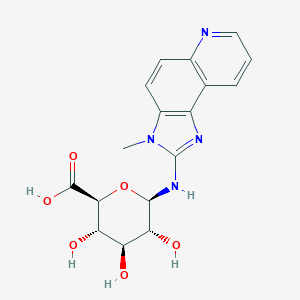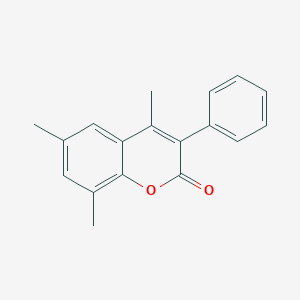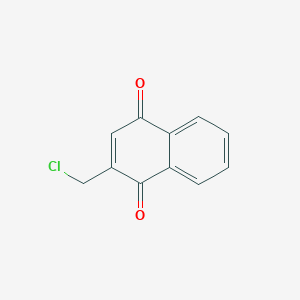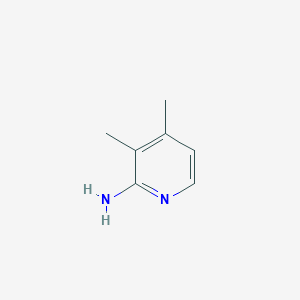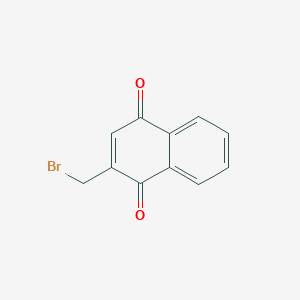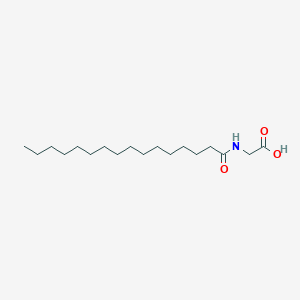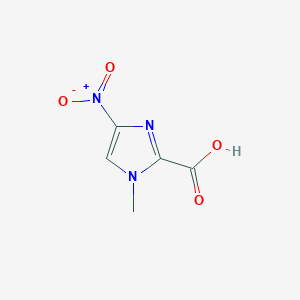![molecular formula C22H32N2O7S2 B051354 N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide CAS No. 50977-94-1](/img/structure/B51354.png)
N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide is a chemical compound that is widely used in scientific research. It is commonly referred to as HMSE. This compound is a sulfonamide derivative that has been shown to have a variety of biological activities.
Wirkmechanismus
The mechanism of action of HMSE is not fully understood. It is believed to work by inhibiting the activity of enzymes that are involved in inflammation and cancer growth. HMSE has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemische Und Physiologische Effekte
HMSE has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models. HMSE has been shown to have low toxicity in animal studies, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
HMSE has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity. It has also been shown to have a variety of biological activities, making it a useful tool for drug discovery research. However, HMSE has some limitations. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on HMSE. One area of interest is the development of new compounds that have similar biological activities. Another area of interest is the development of new methods for synthesizing HMSE that are more efficient and cost-effective. Finally, there is a need for further research on the mechanism of action of HMSE, which could lead to the development of new drugs for the treatment of inflammatory diseases and cancer.
Conclusion:
In conclusion, N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide is a chemical compound that has a variety of biological activities. It has been extensively studied for its anti-inflammatory and anti-cancer properties. HMSE has several advantages for lab experiments, but also has some limitations. There are several future directions for research on HMSE, including the development of new compounds and methods for synthesizing HMSE, and further research on its mechanism of action.
Synthesemethoden
HMSE can be synthesized using a variety of methods. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with ethylene glycol in the presence of a base such as triethylamine. The resulting product is then reacted with 2-(2-aminoethoxy)ethanol to form HMSE. The purity of the final product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
HMSE has been extensively studied for its biological activities. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of bacteria and fungi. HMSE has been used as a tool in drug discovery research to identify new compounds that have similar biological activities.
Eigenschaften
CAS-Nummer |
50977-94-1 |
|---|---|
Produktname |
N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide |
Molekularformel |
C22H32N2O7S2 |
Molekulargewicht |
500.6 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H32N2O7S2/c1-19-3-7-21(8-4-19)32(27,28)23(11-15-25)13-17-31-18-14-24(12-16-26)33(29,30)22-9-5-20(2)6-10-22/h3-10,25-26H,11-18H2,1-2H3 |
InChI-Schlüssel |
JHODGCMFVVVJMY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCO)CCOCCN(CCO)S(=O)(=O)C2=CC=C(C=C2)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCO)CCOCCN(CCO)S(=O)(=O)C2=CC=C(C=C2)C |
Synonyme |
N,N’-(Oxydi-2,1-ethanediyl)bis[4-methyl-N-(2-hydroxyethyl)benzenesulfonamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



